

# 2-(5-Fluoropyridin-2-YL)acetic acid molecular weight

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## Compound of Interest

Compound Name: 2-(5-Fluoropyridin-2-YL)acetic acid

Cat. No.: B1526219

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An In-depth Technical Guide to **2-(5-Fluoropyridin-2-yl)acetic Acid**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational elements for the design of novel therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous approved drugs and their versatile chemical nature. **2-(5-Fluoropyridin-2-yl)acetic acid** is a specialized building block that combines the advantageous properties of the pyridine ring, a flexible acetic acid linker, and the strategic placement of a fluorine atom. This strategic fluorination is a widely recognized tool in drug discovery used to modulate physicochemical and pharmacokinetic properties such as metabolic stability, binding affinity, and central nervous system (CNS) penetration.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive technical overview of **2-(5-Fluoropyridin-2-yl)acetic acid** for researchers, scientists, and professionals in drug development. It details the molecule's core physicochemical properties, outlines a representative synthetic pathway, discusses analytical characterization, and explores its strategic value in the design of new chemical entities.

## Core Physicochemical Properties and Identifiers

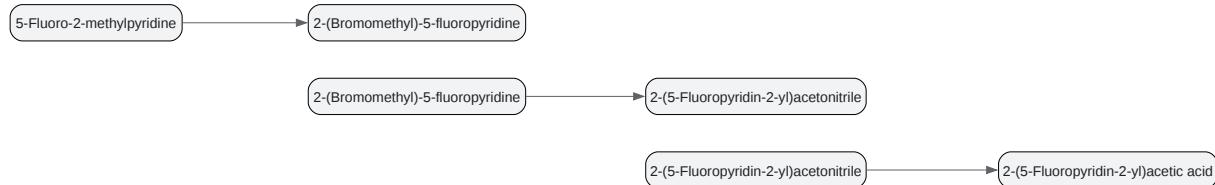
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular weight and other key identifiers for **2-(5-Fluoropyridin-**

**2-yl)acetic acid** are summarized below. The compound is commonly available as a free acid or as a hydrochloride salt, the properties of which are also included for completeness.

Property	Value (Free Acid)	Value (Hydrochloride Salt)	Source
IUPAC Name	2-(5-fluoropyridin-2-yl)acetic acid	2-(5-fluoropyridin-2-yl)acetic acid; hydrochloride	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> CIFNO <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	155.13 g/mol	191.59 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	1000515-83-2	1795504-70-9	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Solid / Powder	Powder	<a href="#">[4]</a>
Boiling Point	265.0 ± 25.0 °C (at 760 mmHg)	Not Available	
SMILES	FC1=CC=C(CC(=O)O)N=C1	Cl.OC(=O)CC1=NC=C(F)C=C1	<a href="#">[5]</a> <a href="#">[7]</a>
InChI Key	GNZVAIZIBXHHD-UHFFFAOYSA-N	DSIFPJLJKMLBY-UHFFFAOYSA-N	<a href="#">[4]</a>
Storage Temperature	-20°C, sealed, away from moisture	4°C	<a href="#">[4]</a>

## Synthesis and Mechanistic Rationale

While multiple synthetic routes to **2-(5-Fluoropyridin-2-yl)acetic acid** are conceivable, a common and logical approach proceeds from a readily available substituted picoline. The following diagram illustrates a representative two-step pathway starting from 5-fluoro-2-methylpyridine. This method is advantageous as it utilizes well-established and high-yielding chemical transformations.



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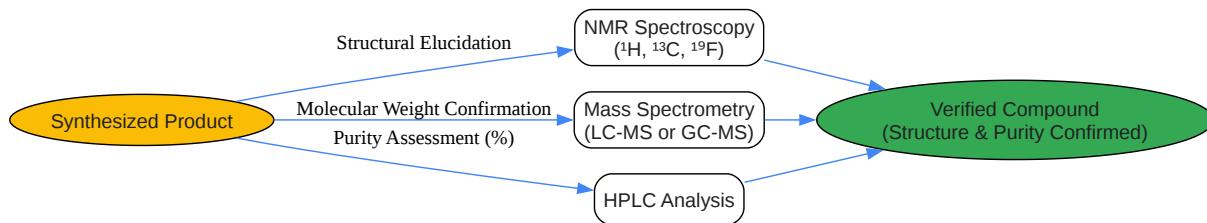
Caption: A plausible synthetic workflow for **2-(5-Fluoropyridin-2-yl)acetic acid**.

Causality Behind Experimental Choices:

- Step 1 (Bromination): The synthesis initiates with the radical bromination of the methyl group of 5-fluoro-2-methylpyridine. N-Bromosuccinimide (NBS) is selected as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes upon heating to generate radicals, which then propagate the reaction. Carbon tetrachloride (CCl<sub>4</sub>) is a classic solvent for such reactions, although safer alternatives like cyclohexane may also be employed.
- Step 2 (Cyanation): The resulting benzylic bromide is a good electrophile. It undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this S<sub>N</sub>2 reaction, effectively solvating the sodium cation and leaving the cyanide anion highly reactive.
- Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile intermediate. Heating in the presence of a strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon atom susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the desired carboxylic acid. This is a robust and high-yielding method for converting nitriles to carboxylic acids.

# Analytical Quality Control

To ensure the identity, purity, and quality of the final compound, a systematic analytical workflow is essential. This process validates the success of the synthesis and confirms that the material is suitable for subsequent use in research and development.



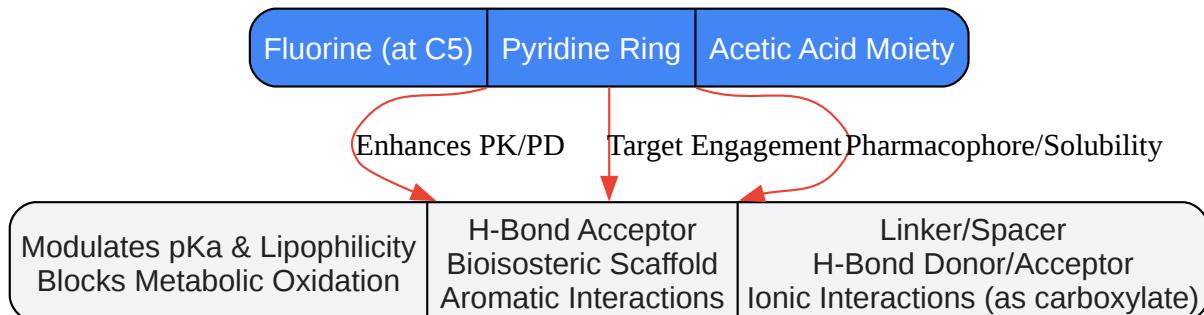
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Caption: Self-validating analytical workflow for compound characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct connectivity of atoms. <sup>19</sup>F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atom.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, matching it to the calculated value of 155.13 Da. It is a primary method for verifying that the target molecule has been formed.
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a small molecule. By separating the target compound from any unreacted starting materials, byproducts, or impurities, it provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

## Strategic Value in Drug Discovery

The utility of **2-(5-Fluoropyridin-2-yl)acetic acid** in drug discovery stems from the combined contributions of its three key structural motifs. The strategic incorporation of this building block can significantly enhance the drug-like properties of a lead compound.



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Caption: Key structural motifs and their roles in medicinal chemistry.

- The Fluorine Atom: The introduction of fluorine at the 5-position of the pyridine ring has profound effects. It lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially avoiding unwanted interactions with off-target proteins. The strong C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.[\[1\]](#)
- The Pyridine Ring: As a heterocyclic aromatic ring, it serves as a robust scaffold. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[\[2\]](#) The ring can also engage in  $\pi$ -stacking or other non-covalent interactions within a protein's binding pocket.
- The Acetic Acid Moiety: This functional group provides significant versatility. It can act as a flexible linker to connect the pyridine core to other parts of a molecule. The carboxylic acid group is a potent hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a target protein, often leading to a substantial increase in binding affinity.

## Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of **2-(5-Fluoropyridin-2-yl)acetic acid**, designed to be self-validating and reproducible.

## Protocol 1: Representative Synthesis via Nitrile Hydrolysis

Objective: To synthesize **2-(5-Fluoropyridin-2-yl)acetic acid** from 2-(5-Fluoropyridin-2-yl)acetonitrile.

### Materials:

- 2-(5-Fluoropyridin-2-yl)acetonitrile (1.0 eq)
- Concentrated Sulfuric Acid (98%)
- Deionized Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Ethyl Acetate
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(5-Fluoropyridin-2-yl)acetonitrile (e.g., 5.0 g).
- Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (40 mL) to the flask. Causality: This provides the acidic medium and water required for the hydrolysis reaction.
- Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

- Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully pour the acidic solution over crushed ice (100 g) in a large beaker.
- Neutralization: While stirring, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 4-5. Causality: This neutralizes the excess sulfuric acid and protonates the product, causing it to precipitate or be ready for extraction.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **2-(5-Fluoropyridin-2-yl)acetic acid**.

## Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized **2-(5-Fluoropyridin-2-yl)acetic acid**.

### Materials & Equipment:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample of synthesized product (~1 mg/mL in 50:50 Water:Acetonitrile)

### Procedure:

- System Setup: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

- Methodology:
  - Injection Volume: 10  $\mu$ L
  - Detection: UV at 254 nm
  - Gradient:
    - 0-2 min: 5% B
    - 2-15 min: Linear gradient from 5% to 95% B
    - 15-18 min: Hold at 95% B
    - 18-20 min: Return to 5% B
    - 20-25 min: Re-equilibration at 5% B
- Data Analysis: Inject the prepared sample. Integrate the area of all peaks detected at 254 nm.
- Purity Calculation: The purity is calculated as (Area of the main product peak / Total area of all peaks)  $\times$  100%. Trustworthiness: This method provides a self-validating system where the purity is determined relative to all other UV-active components in the sample.

## Safety and Handling

**2-(5-Fluoropyridin-2-yl)acetic acid** is an irritant and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood by trained personnel.[\[8\]](#)

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

**Storage and Disposal:** Store in a tightly sealed container in a cool, dry place away from moisture. Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**2-(5-Fluoropyridin-2-yl)acetic acid** stands out as a high-value building block for drug discovery and development. Its molecular weight of 155.13 g/mol belies a structural complexity that offers medicinal chemists multiple avenues for therapeutic design. The strategic combination of a fluorinated pyridine ring and an acetic acid moiety provides a powerful tool for optimizing ligand-target interactions, enhancing pharmacokinetic profiles, and ultimately, accelerating the development of novel drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for leveraging its full potential in the research laboratory.

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